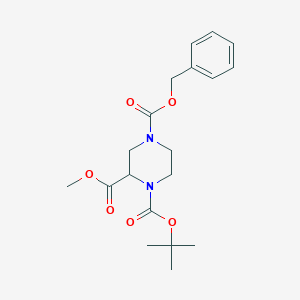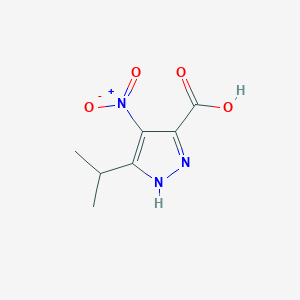
3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid
描述
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of isopropyl hydrazine with an appropriate diketone under acidic or basic conditions can yield the desired pyrazole ring.
Nitration: The introduction of the nitro group at the 4-position can be achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Carboxylating Agents: Carbon dioxide under high pressure and temperature.
Esterification Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Reduction: 3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Esterification: 3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylate esters.
科学研究应用
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
4-Nitro-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group.
Uniqueness
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.
属性
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWBYINCPZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478618 | |
| Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141721-97-3 | |
| Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
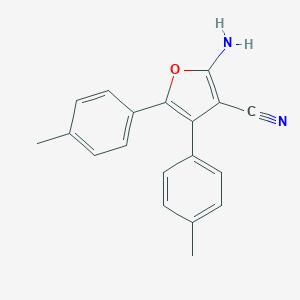
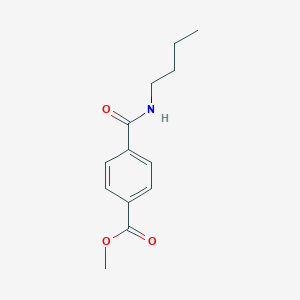
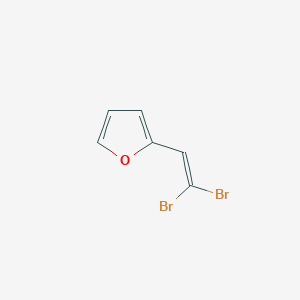
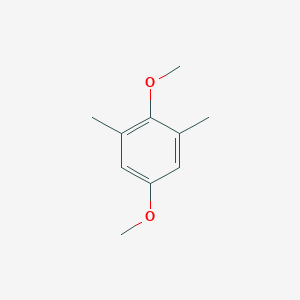
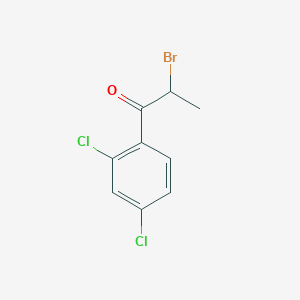
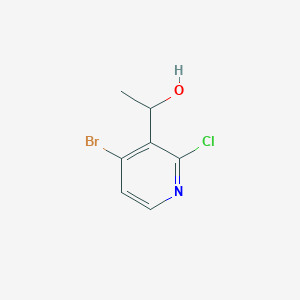
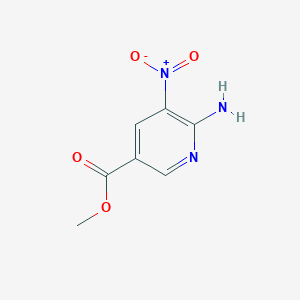
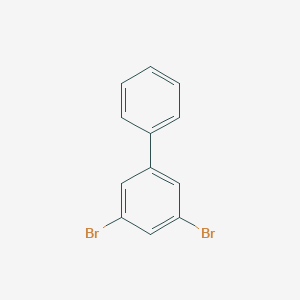
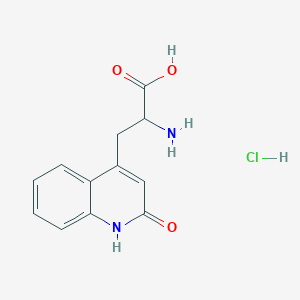
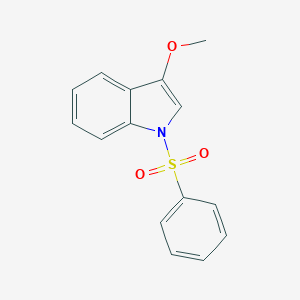
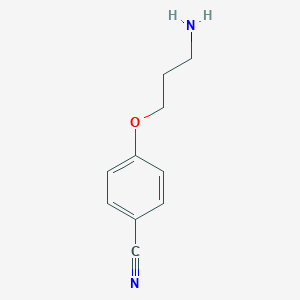
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
